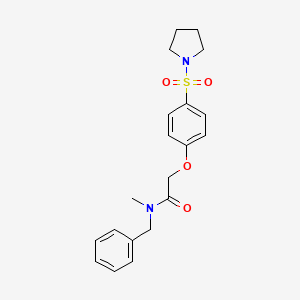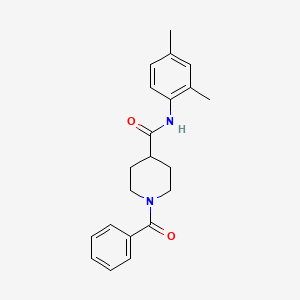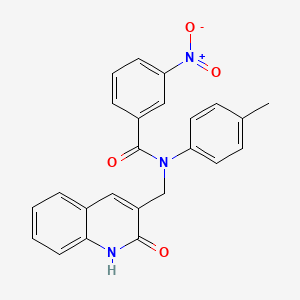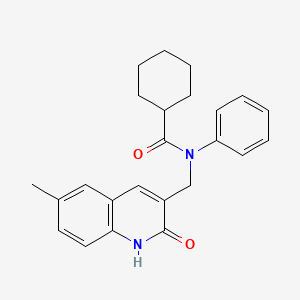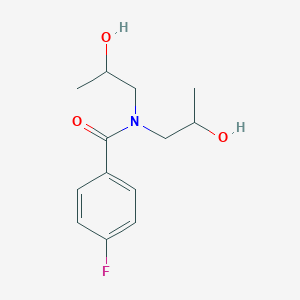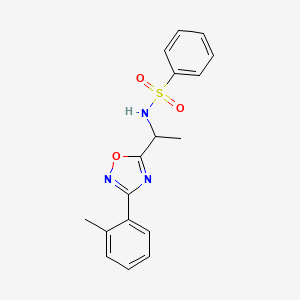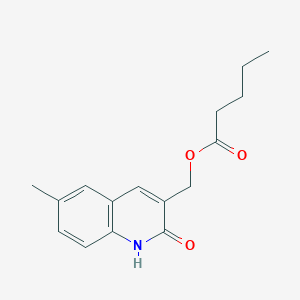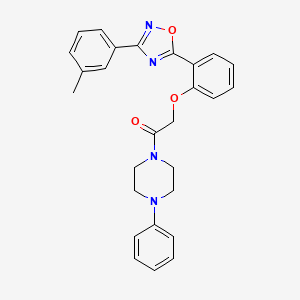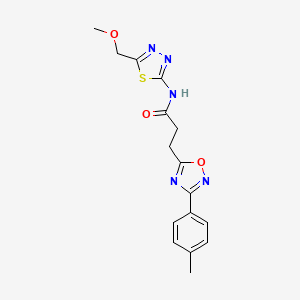
N-(2-methoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as MOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOB is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for cancer treatment.
Mécanisme D'action
MOB exerts its antitumor activity by inhibiting tubulin polymerization, which disrupts the cytoskeleton and prevents cell division. MOB binds to the colchicine-binding site on tubulin, which is a critical site for microtubule assembly. By binding to this site, MOB prevents the formation of microtubules, which are essential for cell division and proliferation.
Biochemical and Physiological Effects:
MOB has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. MOB has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MOB is a potent inhibitor of tubulin polymerization, which makes it an attractive candidate for cancer treatment. However, MOB's solubility in water is limited, which can make it challenging to use in in vivo experiments. Additionally, MOB's toxicity profile is not well understood, which can limit its use in clinical settings.
Orientations Futures
There are several potential future directions for MOB research. One area of interest is the development of MOB analogs that have improved solubility and reduced toxicity. Another potential direction is the use of MOB as a tool for studying the cytoskeleton and its role in cell division and proliferation. Additionally, MOB's anti-inflammatory effects make it a promising candidate for the treatment of inflammatory diseases. Further research is needed to explore these potential applications of MOB.
In conclusion, MOB is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit tubulin polymerization makes it an attractive candidate for cancer treatment, and its anti-inflammatory effects make it a promising candidate for the treatment of inflammatory diseases. However, further research is needed to explore its potential applications fully.
Méthodes De Synthèse
MOB can be synthesized using a simple one-pot reaction involving the condensation of 2-methoxybenzoyl hydrazide and 2-methoxyphenylacetic acid with butanoyl chloride in the presence of triethylamine. The reaction yields a white solid, which can be purified using column chromatography.
Applications De Recherche Scientifique
MOB has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. MOB's ability to inhibit tubulin polymerization makes it an attractive candidate for cancer treatment, as tubulin is a critical component of the cytoskeleton and plays a crucial role in cell division.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-16-10-5-3-8-14(16)20-22-19(27-23-20)13-7-12-18(24)21-15-9-4-6-11-17(15)26-2/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBZNFLJGCATHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


